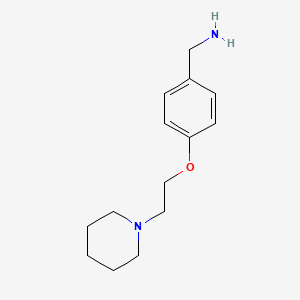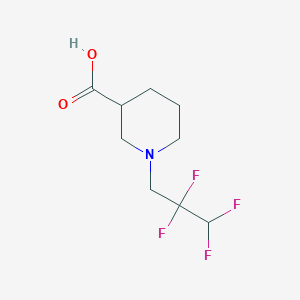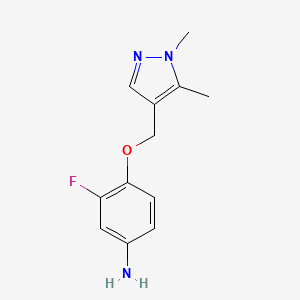
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine
Overview
Description
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a piperidine ring attached to an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetaldehyde.
Reduction: The aldehyde group is reduced to a primary amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure and temperature is a common method employed for the reduction step.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, such as Alzheimer’s disease.
Chemical Biology: It serves as a building block for the development of multitarget ligands that can modulate multiple biological pathways.
Industrial Applications: The compound is utilized in the development of novel materials and as a semi-flexible linker in targeted protein degradation technologies.
Mechanism of Action
The mechanism of action of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits acetylcholinesterase (AChE) and beta-secretase (BACE1), leading to reduced amyloid beta (Aβ) aggregation in Alzheimer’s disease.
Pathways Involved: By inhibiting these enzymes, the compound modulates cholinergic signaling and amyloidogenic pathways, which are crucial in the progression of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetaldehyde: A precursor in the synthesis of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine.
(4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanamine: A similar compound with a morpholine ring instead of a piperidine ring.
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)methanamine: A compound with a pyrrolidine ring, showing different biological activities.
Uniqueness
This compound is unique due to its specific inhibitory activity against acetylcholinesterase (AChE) and beta-secretase (BACE1), making it a promising candidate for the treatment of Alzheimer’s disease . Its structural features, such as the piperidine ring and ethoxyphenyl group, contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
[4-(2-piperidin-1-ylethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16/h4-7H,1-3,8-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOAQOMCJULASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol](/img/structure/B7762704.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B7762712.png)


![2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B7762730.png)




![[4-[(1-Methylpiperidin-2-yl)methoxy]phenyl]methanamine](/img/structure/B7762789.png)
![Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B7762790.png)

![2-[2-[2-(2-fluorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B7762804.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7762811.png)
